2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a piperazine ring, a quinazolinone core, and various substituted phenyl groups. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets would depend on the specific pharmacological properties of the compound, which are determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one apart from similar compounds is its unique combination of functional groups and structural motifs
Properties
Molecular Formula |
C26H27ClN4O |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27ClN4O/c1-17-6-8-19(9-7-17)20-14-23-25(24(32)15-20)18(2)28-26(29-23)31-12-10-30(11-13-31)22-5-3-4-21(27)16-22/h3-9,16,20H,10-15H2,1-2H3 |
InChI Key |
JSDNHFANFXSXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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